molecular formula C15H14BrFN2O B6446275 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2549055-31-2

4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6446275
CAS No.: 2549055-31-2
M. Wt: 337.19 g/mol
InChI Key: OUYOSXLMBMJBTD-UHFFFAOYSA-N
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Description

4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked to a 4-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or azetidine rings .

Mechanism of Action

The mechanism of action of 4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine substituents may enhance binding affinity through halogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is unique due to the specific combination of the azetidine ring and the 4-bromo-2-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c16-12-2-1-11(15(17)7-12)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYOSXLMBMJBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Br)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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